molecular formula C6H8N2S B1591158 2-Amino-5-(methylthio)pyridine CAS No. 77618-99-6

2-Amino-5-(methylthio)pyridine

Cat. No. B1591158
Key on ui cas rn: 77618-99-6
M. Wt: 140.21 g/mol
InChI Key: UCPYHIQIDQTSRU-UHFFFAOYSA-N
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Patent
US09079876B2

Procedure details

5-(methylthio)-2-nitropyridine (270 g), iron powder (600 g), acetic acid (500 mL) and water (2 L) were heated to reflux for 4 hours. Then saturated sodium bicarbonate solution (6 L) was added into the reaction mixture. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The organic phase was washed with saturated NaCl solution, and dried with anhydrous sodium sulfate. After filtration, the residual solution was removed under reduced pressure to obtain the target compound (185 g). 1H-NMR (300 MHz, CDCl3): δ 2.39 (3H, s), 4.49 (2H, brs), 6.47 (1H, d), 7.50 (1H, dd), 8.11 (1H, d). LC-MS m/z: 141 [M++1].
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
catalyst
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-])=O)=[N:7][CH:8]=1.C(O)(=O)C.C(=O)(O)[O-].[Na+]>[Fe].O>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
CSC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
600 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the residual solution was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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